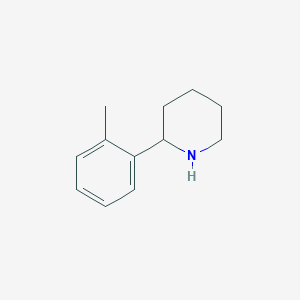

2-(2-Methylphenyl)piperidine

CAS No.: 118576-99-1

Cat. No.: VC8407181

Molecular Formula: C12H17N

Molecular Weight: 175.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 118576-99-1 |

|---|---|

| Molecular Formula | C12H17N |

| Molecular Weight | 175.27 g/mol |

| IUPAC Name | 2-(2-methylphenyl)piperidine |

| Standard InChI | InChI=1S/C12H17N/c1-10-6-2-3-7-11(10)12-8-4-5-9-13-12/h2-3,6-7,12-13H,4-5,8-9H2,1H3 |

| Standard InChI Key | QLDMVIFAIGYZPR-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C2CCCCN2 |

| Canonical SMILES | CC1=CC=CC=C1C2CCCCN2 |

Introduction

2-(2-Methylphenyl)piperidine is a heterocyclic organic compound characterized by a piperidine ring substituted with a 2-methylphenyl group at the second position. This compound belongs to the class of aryl-substituted piperidines, which are often studied for their pharmacological properties and synthetic versatility.

-

IUPAC Name: (2R)-1-Methyl-2-(2-methylphenyl)piperidine

-

Molecular Formula:

Structural Features

The structure of 2-(2-Methylphenyl)piperidine consists of:

-

A six-membered saturated nitrogen-containing ring (piperidine).

-

A methyl-substituted phenyl group attached at the second position of the piperidine ring.

-

A methyl group at the nitrogen atom in some derivatives.

Key Structural Data:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 189.30 g/mol |

| InChI Key | QTWXZWLJOKZCJI-CYBMUJFWSA-N |

| Stereochemistry | (R)-configuration in some derivatives . |

Synthesis Pathways

The synthesis of 2-(2-Methylphenyl)piperidine typically involves:

-

Reductive Amination: A reaction between 2-methylbenzaldehyde and piperidine in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst.

-

Cyclization Reactions: Formation of the piperidine ring from precursors like amino alcohols or halogenated intermediates.

-

Catalytic Hydrogenation: Saturation of precursor compounds under hydrogenation conditions to yield the final product.

Applications and Pharmacological Relevance

Compounds containing the piperidine framework, including aryl-substituted variants like 2-(2-Methylphenyl)piperidine, have been investigated for various biological activities:

-

Central Nervous System (CNS) Activity:

-

Piperidine derivatives are known to interact with dopamine and serotonin receptors, making them candidates for antipsychotic or antidepressant drugs .

-

Studies on related compounds have demonstrated high affinity for D, 5-HT, and 5-HT receptors, indicating potential use in treating schizophrenia or cognitive disorders .

-

-

Antiviral Properties:

-

Other Therapeutic Potentials:

Research Findings on Derivatives

Recent studies have focused on derivatives of 2-(2-Methylphenyl)piperidine to enhance its pharmacological profile:

-

Binding Affinity Studies:

-

Structure–Activity Relationship (SAR):

-

Crystallographic Analysis:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume